molecular formula C8H12N2O2 B1322211 5-tert-butyl-1H-imidazole-4-carboxylic acid CAS No. 714273-88-8

5-tert-butyl-1H-imidazole-4-carboxylic acid

Cat. No. B1322211
CAS RN: 714273-88-8
M. Wt: 168.19 g/mol
InChI Key: CHZBPWFTYFOPMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of metal-organic frameworks (MOFs) using bis(imidazole) bridging ligands is described, where solvothermal reactions are employed to create novel coordination polymers . Another paper outlines a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which involves a selective Sandmeyer reaction, indicating the versatility of imidazole derivatives in synthetic chemistry . Additionally, the preparation of chiral auxiliaries from imidazole derivatives is discussed, showcasing the utility of these compounds in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution at various positions on the imidazole ring can significantly affect the molecular geometry and properties. For example, the crystal structure of a thiazol-2-amine derivative substituted with a tert-butyl group is determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . This highlights the importance of structural analysis in understanding the properties of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions, which can be influenced by substituents like the tert-butyl group. The papers describe reactions such as bromine-lithium exchange and palladium-catalyzed coupling to synthesize substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates . These reactions are crucial for the functionalization of the imidazole ring and the creation of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are determined by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and solubility. The papers discuss the characterization of imidazole derivatives using techniques like IR spectra, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses . These methods help in understanding the stability, reactivity, and other physical properties of the compounds.

Scientific Research Applications

1. Chemosensors for Detecting Ions

5-tert-butyl-1H-imidazole-4-carboxylic acid derivatives have been reported as effective chemosensors. In a study, specific imidazole derivatives were utilized as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrated selective sensing towards CN- ions, leading to the quenching of fluorescence. This research indicates the potential of these derivatives in environmental and safety applications (Emandi et al., 2018).

2. Synthesis of Amino-Acid Methyl Esters

Another application involves the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. A specific chiral glycine derivative of 5-tert-butyl-1H-imidazole-4-carboxylic acid, termed BDI, was used for this purpose. This study highlights the compound's utility in synthesizing complex amino acids, which can have broad implications in pharmaceutical and biochemical research (Hoffmann & Seebach, 1997).

3. Creation of Novel Chiral Auxiliaries

The compound has also been employed in the creation of new chiral auxiliaries. One study developed both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which is closely related to 5-tert-butyl-1H-imidazole-4-carboxylic acid. These auxiliaries were then used in peptide synthesis, showcasing the compound's importance in the synthesis of complex organic molecules (Studer et al., 1995).

Future Directions

Imidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

5-tert-butyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)9-4-10-6/h4H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBPWFTYFOPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622084
Record name 5-tert-Butyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-1H-imidazole-4-carboxylic acid

CAS RN

714273-88-8
Record name 5-tert-Butyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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